molecular formula C14H14BrN5O B2494477 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide CAS No. 2034634-39-2

5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B2494477
CAS No.: 2034634-39-2
M. Wt: 348.204
InChI Key: JRSULRYYXYLDRK-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, an imidazo[1,2-b]pyrazole moiety, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions

    Formation of Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Nicotinamide Substitution: The final step involves the substitution of the nicotinamide group, which can be facilitated by coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety is known to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide: Lacks the methyl group on the imidazo[1,2-b]pyrazole moiety.

    5-chloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide: Contains a chlorine atom instead of a bromine atom.

    5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Contains a benzamide group instead of a nicotinamide group.

Uniqueness

The presence of the bromine atom and the specific substitution pattern on the imidazo[1,2-b]pyrazole moiety confer unique chemical and biological properties to 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O/c1-10-6-13-19(4-5-20(13)18-10)3-2-17-14(21)11-7-12(15)9-16-8-11/h4-9H,2-3H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSULRYYXYLDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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